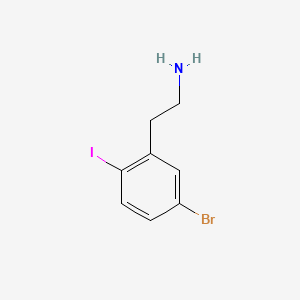
2-(5-Bromo-2-iodophenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2-iodophenyl)ethan-1-amine is a halogenated aromatic amine featuring a bromine atom at the 5-position and an iodine atom at the 2-position of the phenyl ring, with an ethylamine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-iodophenyl)ethan-1-amine typically involves the halogenation of a phenyl ring followed by the introduction of an ethanamine group. One common method involves the bromination and iodination of a phenyl ring, followed by the reaction with an ethanamine derivative. The reaction conditions often require the use of specific solvents, temperatures, and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using bromine and iodine sources, followed by amination reactions. The process is optimized to ensure cost-effectiveness, safety, and environmental compliance. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-iodophenyl)ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Coupling Reactions: Palladium catalysts and boron reagents in the presence of bases.
Major Products Formed
Substitution Products: Various substituted phenyl ethanamines.
Oxidation Products: Corresponding phenyl ethanone derivatives.
Reduction Products: Dehalogenated phenyl ethanamines.
Coupling Products: Biaryl compounds and other complex structures.
Scientific Research Applications
2-(5-Bromo-2-iodophenyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-iodophenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms allows it to participate in halogen bonding and other non-covalent interactions, influencing its biological activity. The ethanamine group can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular properties, synthesis routes, and biological activities:
*Calculated molecular weight based on atomic masses.
Key Observations:
Halogen Effects: The iodine atom in this compound increases molecular weight (~315 g/mol) compared to chloro (250.52 g/mol) or methyl (214.10 g/mol) analogs. Bromine and iodine are both electron-withdrawing groups, which could stabilize the aromatic ring and influence reactivity in substitution or coupling reactions .
Synthetic Routes :
- Halogenated phenyl ethylamines are typically synthesized via cross-coupling reactions (e.g., Suzuki for brominated indoles ) or nucleophilic aromatic substitution (e.g., methoxy group introduction ). For the target compound, iodine’s poor leaving-group ability may necessitate specialized conditions, such as copper-catalyzed Ullmann couplings .
Bioactivity Trends :
- Brominated indole derivatives (e.g., 2-(4-Bromo-1H-indol-3-yl)ethan-1-amine) exhibit psychoactive properties, suggesting that the target compound’s halogenated aromatic system may interact with serotonin receptors .
- Methoxy-substituted analogs (e.g., 2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine) show β-arrestin-biased agonism at 5HT2AR, highlighting the role of substituent positioning in receptor selectivity .
Enzymatic Assays: Ethylamine derivatives like 2-(4-nitrophenyl)ethan-1-amine are used as donors/acceptors in transaminase assays, achieving >95% specific activity under optimized conditions .
Properties
Molecular Formula |
C8H9BrIN |
|---|---|
Molecular Weight |
325.97 g/mol |
IUPAC Name |
2-(5-bromo-2-iodophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrIN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3-4,11H2 |
InChI Key |
CPWDOGVBIROOMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















